2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

SNAr reaction Chemoselectivity Pyrimidine functionalization

This C2-amino-4,6-dichloropyrimidine-5-carbaldehyde scaffold is the preferred starting material for constructing pyrazolo[3,4-d]pyrimidines — privileged cores in CDK, CLK, and adenosine A2A receptor antagonist programs. The C2-amino group enables unique sequential SNAr/solvolysis/Claisen–Schmidt condensation pathways inaccessible to non-aminated 4,6-dichloropyrimidine-5-carbaldehyde analogs. Substitution with cheaper des-amino alternatives may fail to yield the desired regioisomer or bioactive scaffold. Demonstrated 85% yield at 150 g scale in kinase inhibitor SAR campaigns. Also the essential pharmacophore for ALDH1A inhibitors (IC50 230–348 nM). For pyrazolo[3,4-d]pyrimidine lead optimization, ALDH1A-targeted therapeutics, or diversity-oriented heterocyclic library synthesis, this building block is irreplaceable.

Molecular Formula C5H3Cl2N3O
Molecular Weight 192 g/mol
CAS No. 5604-46-6
Cat. No. B1266952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
CAS5604-46-6
Molecular FormulaC5H3Cl2N3O
Molecular Weight192 g/mol
Structural Identifiers
SMILESC(=O)C1=C(N=C(N=C1Cl)N)Cl
InChIInChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H2,8,9,10)
InChIKeyGOJUJUVQIVIZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (CAS 5604-46-6): Chemical Identity and Procurement-Relevant Baseline


2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (CAS 5604-46-6) is a symmetrically substituted pyrimidine heterocycle containing a C5-formyl group, a C2-amino group, and chlorine atoms at C4 and C6 [1]. This functional arrangement places electrophilic centers at all ring positions except C5, creating a versatile scaffold for nucleophilic aromatic substitution (SNAr), condensation, and reduction chemistry . As a key building block in medicinal chemistry, it is most frequently employed in the construction of fused pyrimidine systems including pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines .

Why 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Cannot Be Replaced by Generic 4,6-Dichloropyrimidine Analogs in Critical Synthesis


The C2-amino group on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde fundamentally alters the regiochemical and chemoselective behavior of the 4,6-dichloropyrimidine-5-carbaldehyde scaffold relative to analogs lacking this substitution [1]. In 4,6-dichloropyrimidine-5-carbaldehyde without a C2-amino group, nucleophilic attack is directed exclusively to the C4 and C6 chlorine-bearing positions. In contrast, the C2-amino substituent introduces a competing hydrogen-bond donor and electronic modulator that influences the electron density distribution across the pyrimidine ring, enabling unique reaction pathways including solvolysis and Claisen–Schmidt condensations that are not accessible to the non-aminated comparator [2]. This functional divergence has direct implications for procurement: substituting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with a cheaper 4,6-dichloropyrimidine-5-carbaldehyde analog may entirely fail to produce the desired fused heterocyclic scaffold or may yield different regioisomeric products that lack the intended biological activity [3].

Quantitative Evidence Guide: Differentiating 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde from Structural Analogs


Chemoselectivity Divergence: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde vs. 4,6-Dichloropyrimidine-5-carbaldehyde in Nucleophilic Substitution

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde exhibits fundamentally different chemoselectivity in nucleophilic aromatic substitution (SNAr) compared to 4,6-dichloropyrimidine-5-carbaldehyde lacking the C2-amino group [1]. Under alkaline conditions with stoichiometric control of reactants, the target compound undergoes simultaneous SNAr amination at C4/C6 chlorine positions and solvolysis of the remaining chlorine, whereas the non-aminated comparator proceeds exclusively through chlorine substitution pathways [2].

SNAr reaction Chemoselectivity Pyrimidine functionalization

Synthetic Yield Performance: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde in Hydrazine-Mediated Pyrazolo[3,4-d]pyrimidine Formation

In the synthesis of 4-chloro-6-aminopyrazolo[3,4-d]pyrimidine via reaction with hydrazine, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde delivers an 85% isolated yield . While direct comparative yield data under identical conditions for the non-aminated analog are not reported in accessible literature, the C2-amino group is essential for the subsequent formation of the fused pyrazole ring system—the reaction exploits the adjacency of the C5-formyl group to the C4 chlorine to form the pyrazole N1–C5 bond, a pathway not available to 4,6-dichloropyrimidine-5-carbaldehyde because the electronic and steric environment differs .

Pyrazolo[3,4-d]pyrimidine Heterocyclic synthesis Process chemistry

Biological Activity of Derivatives: ALDH1A Inhibitory Potency in Compounds Derived from 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Scaffold

Compounds built on the 2-amino-4,6-dichloropyrimidine-5-carbaldehyde scaffold have yielded potent ALDH1A inhibitors. For instance, derivative 673 A (CAS 109437-62-9), which contains the 4,6-dichloro-5-formylpyrimidine core, exhibits IC50 values of 246 nM against ALDH1A1, 230 nM against ALDH1A2, and 348 nM against ALDH1A3 . In contrast, the unsubstituted 5-formylpyrimidine (CAS 10070-92-5), lacking both the C2-amino group and the C4/C6 chlorine atoms, shows no reported ALDH1A inhibitory activity . The presence of the 2-amino and 4,6-dichloro substituents is essential for the binding interactions that confer nanomolar potency [1].

ALDH1A inhibitor Cancer stem cell Targeted therapy

Direct Cytotoxicity: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Against MDA-MB-231 Breast Cancer Cells

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde exhibits direct cytotoxic activity against MDA-MB-231 breast cancer cells with an IC50 of approximately 6.59 μM . For comparison, 2-amino-4,6-dichloropyrimidine (CAS 56-05-3), which lacks the C5-formyl group, shows substantially weaker activity: in a study of immune-activated nitric oxide production inhibition, the unsubstituted 2-amino-4,6-dichloropyrimidine exhibited an IC50 of 11.49 μM, while the 5-substituted derivatives showed IC50 values ranging from 2.57 μM to <5 μM [1]. This indicates that the C5-formyl group enhances biological activity compared to the unsubstituted analog .

Anticancer activity Breast cancer Cytotoxicity

Synthesis Yield Comparison: Vilsmeier–Haack Route to 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

The Vilsmeier–Haack reaction from 2-amino-4,6-dihydroxypyrimidine yields 2-amino-4,6-dichloropyrimidine-5-carbaldehyde in 71% isolated yield . This compares favorably with the synthesis of the closely related analog 2,5-dichloropyrimidine-4-carbaldehyde (isomeric aldehyde positioning), which requires a more complex multi-step sequence and typically yields lower overall recovery due to additional purification steps . The symmetric substitution pattern of the target compound enables a more straightforward synthetic access compared to the asymmetric 2,5-dichloro isomer [1].

Vilsmeier–Haack reaction Synthetic methodology Yield optimization

Reaction Pathway Availability: Fused Pyrimidine Synthesis from 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde vs. 2-Methylsulfanyl Analog

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde enables the synthesis of pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines via reactions that exploit the ortho relationship between the C5-formyl group and the C4/C6 chlorine atoms . The 2-methylsulfanyl analog, 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde, has been shown to undergo cyclocondensation with β-aminoacrylic esters to yield pyrido[2,3-d]pyrimidines, but the reaction requires acid acceleration and proceeds through a different chemoselectivity mechanism [1]. The C2-amino group in the target compound provides a distinct hydrogen-bonding handle that enables alternative cyclization pathways not accessible to the 2-methylsulfanyl comparator, offering orthogonal synthetic versatility [2].

Fused heterocycles Pyrido[2,3-d]pyrimidine Cyclocondensation

High-Value Application Scenarios for 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde in Scientific Research and Industrial Development


Medicinal Chemistry: Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

This compound is the preferred building block for constructing pyrazolo[3,4-d]pyrimidine scaffolds, which are privileged structures in kinase inhibitor drug discovery. The 85% yield demonstrated at 150 g scale makes it a reliable starting material for structure-activity relationship (SAR) campaigns targeting cyclin-dependent kinases (CDKs), CDC-like kinases (CLKs), and adenosine receptors. The documented use in synthesizing adenosine A2A receptor antagonists further supports its role in CNS and immuno-oncology therapeutic programs. For procurement, this application scenario justifies selection when the research objective involves pyrazolo[3,4-d]pyrimidine-based lead optimization.

Cancer Stem Cell Research: Synthesis of ALDH1A-Targeted Probes and Inhibitors

Derivatives of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have demonstrated potent inhibition of aldehyde dehydrogenase 1A isoforms (ALDH1A1/2/3) with IC50 values in the 230–348 nM range and >40-fold selectivity over ALDH2 . These compounds deplete CD133+ cancer stem cells and trigger necroptosis in ovarian cancer models . The 4,6-dichloro-5-formylpyrimidine core is essential for this activity, as unsubstituted 5-formylpyrimidine shows no inhibitory effect . For researchers developing ALDH1A-targeted therapeutics or chemical probes, this building block provides direct access to the pharmacophore required for nanomolar potency.

Fused Heterocyclic Library Synthesis for Diversity-Oriented Screening

The unique ability of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde to undergo sequential SNAr, solvolysis, and Claisen–Schmidt condensation in a single reaction vessel enables efficient generation of structurally diverse fused heterocyclic libraries. The compound serves as a gateway to pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and pyrido[2,3-d]pyrimidines . This multi-pathway reactivity differentiates it from 4,6-dichloropyrimidine-5-carbaldehyde (which lacks the C2-amino group and cannot access the full range of cyclization modes) . For high-throughput screening and diversity-oriented synthesis programs, this compound maximizes scaffold diversity from a single starting material, improving library efficiency and reducing procurement complexity.

Anticancer Hit Discovery: Direct Biological Evaluation of the Parent Scaffold

Beyond its role as a synthetic intermediate, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde exhibits direct cytotoxic activity against MDA-MB-231 breast cancer cells (IC50 = 6.59 μM) . The presence of the C5-formyl group enhances potency relative to the unsubstituted 2-amino-4,6-dichloropyrimidine (IC50 = 11.49 μM in related assays) . This intrinsic activity makes the compound suitable for hit identification and preliminary SAR exploration in academic and industrial screening campaigns, where the parent scaffold may serve as the starting point for iterative medicinal chemistry optimization without requiring immediate derivatization.

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